bis-(p-Dimethylaminostyryl)-p-methylphenylsulfonylmethane
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Overview
Description
Bis-(p-Dimethylaminostyryl)-p-methylphenylsulfonylmethane is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups attached to styryl moieties, which are further connected to a methylphenylsulfonylmethane core. The compound’s structure imparts distinct photophysical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(p-Dimethylaminostyryl)-p-methylphenylsulfonylmethane typically involves a multi-step process. One common method is the Knoevenagel-type condensation reaction, where p-dimethylaminobenzaldehyde reacts with a suitable methylene compound in the presence of a base such as piperidine or pyridine . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis-(p-Dimethylaminostyryl)-p-methylphenylsulfonylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the dimethylamino groups.
Scientific Research Applications
Bis-(p-Dimethylaminostyryl)-p-methylphenylsulfonylmethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis-(p-Dimethylaminostyryl)-p-methylphenylsulfonylmethane is primarily based on its photophysical properties. The compound absorbs light at specific wavelengths, leading to electronic excitation. Upon returning to the ground state, it emits light, which is the basis for its fluorescence. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include interactions with cellular components and biomolecules, where the compound’s fluorescence can indicate the presence or activity of specific targets .
Comparison with Similar Compounds
Similar Compounds
Michler’s Ketone: Another compound with dimethylamino groups attached to a benzophenone core.
Bisaryl-Substituted Maleimides: Compounds with similar fluorescent properties but different core structures.
Uniqueness
Bis-(p-Dimethylaminostyryl)-p-methylphenylsulfonylmethane stands out due to its unique combination of dimethylamino-styryl groups and a sulfonylmethane core. This structure imparts distinct photophysical properties, making it more suitable for specific applications like OLEDs and photodynamic therapy compared to other similar compounds.
Properties
IUPAC Name |
4-[5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylpenta-1,4-dienyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2S/c1-22-6-18-27(19-7-22)33(31,32)28(20-12-23-8-14-25(15-9-23)29(2)3)21-13-24-10-16-26(17-11-24)30(4)5/h6-21,28H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRCVRAOOWXXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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